
Triphenyl(phenylimino)-lambda~5~-arsane
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Overview
Description
Triphenyl(phenylimino)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three phenyl groups and one phenylimino group attached to a central arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(phenylimino)-lambda~5~-arsane typically involves the reaction of triphenylarsine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction proceeds via the formation of an intermediate complex, which subsequently rearranges to form the desired product.
Industrial Production Methods
While the industrial production of this compound is not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(phenylimino)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds with different oxidation states and substituted phenyl groups.
Scientific Research Applications
Triphenyl(phenylimino)-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as an anticancer agent.
Industry: The compound is used in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of Triphenyl(phenylimino)-lambda~5~-arsane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in electron transfer reactions, which can modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar in structure but contains phosphorus instead of arsenic.
Triphenylamine: Contains nitrogen instead of arsenic.
Triphenylarsine: Lacks the phenylimino group.
Uniqueness
Triphenyl(phenylimino)-lambda~5~-arsane is unique due to the presence of both phenyl and phenylimino groups attached to arsenic. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and materials science.
Properties
CAS No. |
33708-54-2 |
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Molecular Formula |
C24H20AsN |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
triphenyl(phenylimino)-λ5-arsane |
InChI |
InChI=1S/C24H20AsN/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20H |
InChI Key |
XYHCARWHLRAMPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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